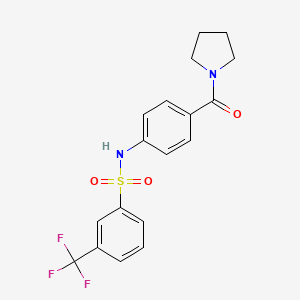

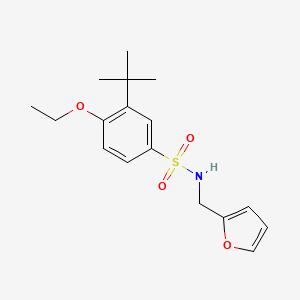

N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase called MAP4K4. MAP4K4 is involved in various cellular processes such as inflammation, cell proliferation, and cell survival. PF-06463922 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications.

科学的研究の応用

Chemical Synthesis and Modification

N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide and related compounds are pivotal in the synthesis and chemical modification of various molecules. These substances serve as key intermediates in the carbamoylation process, converting amines to N-(benzenesulfonyl)ureas and alcohols to N-(benzenesulfonyl)carbamates. This process is essential for creating compounds with specific biological activities or chemical properties. The preparative method involves reacting benzenesulfonamide with diphenyl carbonate and 4-(dimethylamino)pyridine in acetonitrile at room temperature, showcasing its utility in organic synthesis (Sączewski, 2013).

Inhibition of Carbonic Anhydrases

Research into pyrrolidinone-based chlorinated benzenesulfonamide derivatives has highlighted their potential as inhibitors of carbonic anhydrases, especially the cancer-related CA IX isozyme. These compounds exhibit low nanomolar affinity, suggesting a promising direction for the development of selective inhibitors targeting specific isozymes of carbonic anhydrases, which play a significant role in various physiological processes including tumor growth and metastasis (Balandis et al., 2020).

Catalytic Applications

The molecule and its derivatives have been explored for their catalytic applications. For instance, complexes bearing pyridinesulfonamide ligands have demonstrated efficiency in the transfer hydrogenation of ketones. This process is notable for its ability to be conducted in air without the need for dried and degassed substrates, basic additives, or halide abstractors, simplifying the reduction of ketones to alcohols, a fundamental reaction in organic chemistry and industry (Ruff et al., 2016).

Anticancer and Antimalarial Activities

The structural modification of this compound derivatives has led to the discovery of compounds with significant anticancer and antimalarial activities. These activities are attributed to the molecule's ability to inhibit specific biological targets, such as carbonic anhydrases in cancer cells or Plasmodium falciparum in malaria. The promising in vitro activity against chloroquine-resistant strains of P. falciparum positions these derivatives as potential candidates for the development of new antimalarial drugs (Silva et al., 2016).

特性

IUPAC Name |

N-[4-(pyrrolidine-1-carbonyl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3S/c19-18(20,21)14-4-3-5-16(12-14)27(25,26)22-15-8-6-13(7-9-15)17(24)23-10-1-2-11-23/h3-9,12,22H,1-2,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUQIVFRJAHCIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2711796.png)

![3-[(2,4-Dichlorophenyl)methylsulfanyl]-1,6-dimethylpyridazino[4,5-e][1,3,4]thiadiazin-5-one](/img/structure/B2711798.png)

![1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea](/img/structure/B2711799.png)

![Methyl 5-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2711803.png)

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2711804.png)

![1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2711805.png)

![6-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2711809.png)

![4-bromo-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol](/img/structure/B2711811.png)

![2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-3-carboxamide](/img/structure/B2711814.png)

![ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711818.png)